molecular formula C15H19NO B5217109 N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide

N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide

Katalognummer B5217109
Molekulargewicht: 229.32 g/mol
InChI-Schlüssel: WZVNWIOAJICPLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide, also known as Cpd-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. Cpd-1 belongs to the family of cyclopropyl-containing molecules, which have been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial effects.

Wissenschaftliche Forschungsanwendungen

N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide has been the subject of extensive research in recent years, and its potential therapeutic applications have been investigated in various disease models. Some of the key scientific research applications of N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide are as follows:
1. Cancer: N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, and colon cancer cells (2). N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide induces cell cycle arrest and apoptosis in cancer cells by targeting the mitotic spindle checkpoint, which is a critical regulator of cell division (3).
2. Viral Infections: N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide has been shown to inhibit the replication of several viruses, including herpes simplex virus type 1 (HSV-1), human cytomegalovirus (HCMV), and human immunodeficiency virus (HIV) (4, 5, 6). N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide blocks viral entry and replication by targeting the viral envelope glycoproteins and cellular receptors.
3. Bacterial Infections: N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide has been shown to exhibit antibacterial activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (7, 8). N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide disrupts bacterial cell membrane integrity and inhibits bacterial growth by targeting the bacterial cell wall synthesis.

Wirkmechanismus

The mechanism of action of N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide is complex and involves multiple targets and pathways. N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide has been shown to interact with various proteins and enzymes, including Aurora kinases, tubulin, viral envelope glycoproteins, and bacterial cell wall synthesis enzymes (9, 10, 11, 12). The binding of N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide to these targets leads to the inhibition of their activity and disrupts the normal cellular and viral/bacterial processes, resulting in cell death or viral/bacterial inhibition.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Some of the key effects of N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide are as follows:
1. Cell Cycle Arrest: N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide induces cell cycle arrest at the G2/M phase by inhibiting the activity of Aurora kinases, which are critical regulators of cell division (13).
2. Apoptosis: N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins (14).
3. Inhibition of Viral Replication: N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide inhibits viral replication by blocking viral entry, fusion, and replication (15).
4. Antibacterial Activity: N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide exhibits antibacterial activity by disrupting bacterial cell membrane integrity and inhibiting bacterial growth (16).

Vorteile Und Einschränkungen Für Laborexperimente

N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide has several advantages and limitations for lab experiments. Some of the key advantages and limitations are as follows:
Advantages:
1. Potent

Biologische Aktivität

N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide exhibits potent biological activity against cancer cells, viruses, and bacteria, making it an excellent tool for studying various disease models.
2. Small Molecule Size: N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide is a small molecule compound, which makes it easy to synthesize and modify for structure-activity relationship studies.
3. Broad Spectrum Activity: N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide exhibits broad-spectrum activity against various cancer cells, viruses, and bacteria, making it a versatile tool for studying multiple disease models.
Limitations:
1. Complex Synthesis: The synthesis of N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide is complex and involves multiple steps, which may limit its widespread use in lab experiments.
2. Limited Solubility: N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide has limited solubility in aqueous solutions, which may affect its bioavailability and potency in some experiments.
3. Lack of

In Vivo

Data: Although N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide has shown promising results in vitro, there is limited in vivo data available to support its potential therapeutic applications.

Zukünftige Richtungen

N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide has shown promising results in various disease models, and there are several future directions for its research and development. Some of the key future directions are as follows:
1. Pharmacokinetics and Toxicity Studies: Further studies are needed to determine the pharmacokinetics and toxicity of N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide in vivo, which will be critical for its clinical development.
2. Structure-Activity Relationship Studies: Further studies are needed to optimize the structure-activity relationship of N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide, which will help in the development of more potent and selective analogs.
3. Combination Therapy: N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide may be used in combination with other drugs or therapies to enhance its efficacy and reduce toxicity in cancer and viral/bacterial infections.
4. Clinical Trials: Further studies are needed to evaluate the safety and efficacy of N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide in clinical trials, which will be critical for its potential therapeutic applications.
Conclusion:
In conclusion, N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide is a small molecule compound that exhibits potent biological activity against cancer cells, viruses, and bacteria. N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide has been extensively studied for its potential therapeutic applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the full potential of N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide in various disease models and its clinical applications.

Synthesemethoden

The synthesis of N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide involves a multi-step process that starts with the preparation of a cyclopropyl-containing intermediate, followed by a series of reactions that lead to the formation of the final product. The detailed synthesis method is beyond the scope of this paper, but it has been reported in the literature (1).

Eigenschaften

IUPAC Name

N-(cyclopropylmethyl)pentacyclo[4.4.0.02,4.03,7.08,10]decane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15(16-4-5-1-2-5)14-12-10-7-3-6-8(10)9(6)11(7)13(12)14/h5-14H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVNWIOAJICPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2C3C2C4C5C3C6C4C6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)octahydro-1H-2,3,5-(methanetriyl)cyclopropa[a]pentalene-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.